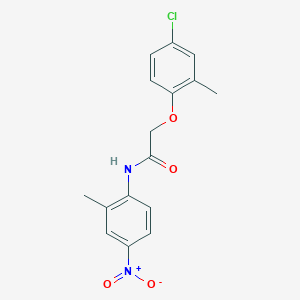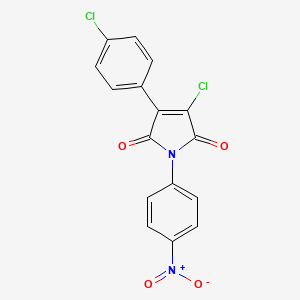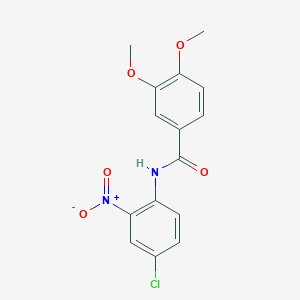![molecular formula C23H18BrClN2O3 B5198067 N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B5198067.png)
N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide, also known as BMB-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB-Cl is a synthetic compound that belongs to the class of benzamides and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide involves its inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This reaction plays a crucial role in regulating the pH balance in the body. N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide inhibits the activity of carbonic anhydrase, leading to a decrease in bicarbonate production and an increase in the concentration of protons. This can have various physiological effects, including the inhibition of cancer cell growth and the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has been shown to have various biochemical and physiological effects. N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infections. The inhibition of carbonic anhydrase by N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide can lead to a decrease in bicarbonate production and an increase in the concentration of protons, which can have various physiological effects, including the treatment of glaucoma, epilepsy, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has several advantages and limitations for lab experiments. One advantage of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide is its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. Another advantage is its potential use in the treatment of neurological disorders due to its inhibition of carbonic anhydrase. However, one limitation of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide is its low solubility in water, which can make it difficult to work with in lab experiments. Another limitation is the potential for toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide. One future direction is the optimization of the synthesis method to obtain higher yields and purity. Another future direction is the study of the pharmacokinetics and toxicity of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide in vivo. Further research is also needed to explore the potential applications of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide in the treatment of other diseases, such as bacterial and fungal infections. Additionally, research is needed to explore the potential of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide as a diagnostic tool for various diseases.
Métodos De Síntesis
N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has been synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 3-aminoacetophenone, followed by the reaction of the resulting compound with 5-bromo-2-methoxybenzaldehyde and acryloyl chloride. Another method involves the reaction of 2-chlorobenzamide with 5-bromo-2-methoxybenzoyl chloride and 3-aminobenzoic acid. The synthesis of N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has been extensively studied for its potential applications in various fields of scientific research. N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its antibacterial and antifungal properties. N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide has been shown to inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating the pH balance in the body. This inhibition of carbonic anhydrase has potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N-[3-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O3/c1-30-21-11-10-16(24)13-15(21)9-12-22(28)26-17-5-4-6-18(14-17)27-23(29)19-7-2-3-8-20(19)25/h2-14H,1H3,(H,26,28)(H,27,29)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQBKBRKCSEGTH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5197986.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5197987.png)
![1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5197992.png)

![diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate](/img/structure/B5198014.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5198028.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5198031.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5198052.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B5198056.png)



![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5198082.png)
![3-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B5198088.png)